molecular formula C20H13ClN2OS2 B11135314 4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B11135314
M. Wt: 396.9 g/mol
InChI Key: DLQDWIDBQUBNFP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the thiazole ring through a cyclization reaction The thiophene ring is introduced via a coupling reaction with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is unique due to its combination of a thiazole ring with a thiophene and benzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives.

Properties

Molecular Formula

C20H13ClN2OS2

Molecular Weight

396.9 g/mol

IUPAC Name

4-chloro-N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C20H13ClN2OS2/c21-15-10-8-13(9-11-15)18(24)23-20-17(16-7-4-12-25-16)22-19(26-20)14-5-2-1-3-6-14/h1-12H,(H,23,24)

InChI Key

DLQDWIDBQUBNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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